Chlormezanone
Overview
Description
Chlormezanone is a drug used as an anxiolytic and a muscle relaxant . It is marketed under the brand names Trancopal or Fenaprim .
Synthesis Analysis
An optimized method for the synthesis of Chlormezanone involves several steps . The process begins with a reaction between p-chlorobenzaldehyde and methylamine in a toluene solvent, catalyzed by a catalyst, to produce p-chlorobenzylidene methylamine . This is followed by a condensation dehydration reaction with 3-mercaptopropionic acid to obtain a cyclized compound . The cyclized compound is then oxidized in an acidic potassium permanganate water solution to produce a Chlormezanone crude product . The crude product is re-crystallized with anhydrous ethanol to obtain a refined Chlormezanone product .Chemical Reactions Analysis
The chemical reactions involving Chlormezanone are not explicitly mentioned in the search results. More detailed information might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Chlormezanone have been studied, but specific details are not available in the search results .Scientific Research Applications
1. Cytotoxicity and Antiproliferative Effects
Chlormezanone has been studied for its cytotoxicity and antiproliferative effects in vitro. Research by Wollina et al. (2005) found that chlormezanone and its enantiomers did not show significant antiproliferative effects or cytotoxicity against human HaCaT keratinocytes. Additionally, it demonstrated a dose-dependent suppression of ROS production by human leukocytes, although the effects varied between the racemate and its enantiomers (Wollina et al., 2005).
2. Pharmacokinetics in Different Populations
Bernard et al. (2004) investigated the pharmacokinetics of chlormezanone in elderly patients. They found that while absorption was delayed in elderly patients compared to younger subjects, the overall exposure (Cmax and AUC) did not differ significantly. This suggests that chlormezanone's pharmacokinetics change moderately with age, implying no need for dosage adjustment in short-term treatments for the elderly (Bernard et al., 2004).
3. Therapeutic Efficacy in Specific Conditions
A study by Su Yan et al. (2009) explored the efficacy of chlormezanone combined with terazosin in treating chronic prostatitis/chronic pelvic pain syndrome. The combination therapy showed a significant reduction in NIH-CPSI scores, suggesting an improved therapeutic effect compared to either drug used alone (Su Yan et al., 2009).
4. Drug Level Monitoring and Toxicity Analysis
Ma Rui-hhu (2007) developed a method for determining chlormezanone in blood, urine, vomit, and stomach liquid by GC/MS spectrometry. This method, which showed good linearity and recovery, is crucial for researching chlormezanone in toxic samples. It's especially important for cases of suspected overdose or poisoning, where accurate quantification of chlormezanone levels can be critical (Ma Rui-hu, 2007).
5. Solubility Characteristics
Lee et al. (2014) measured the solubilities of chlormezanone in supercritical carbon dioxide, providing valuable information for its formulation and manufacturing. The solubility data, which were reported for various temperatures and pressures, are essential for the development of pharmaceutical processes and products involving chlormezanone (Lee et al., 2014).
6. Binding Properties and Racemisation
Seeling et al. (2000) investigated the enantiomers of chlormezanone, focusing on their binding properties to human serum albumin and globuline fractions, and their racemisation dynamics. This research is crucial in understanding the stereoselective pharmacodynamics and pharmacokinetics of chlormezanone (Seeling et al., 2000).
Safety And Hazards
Chlormezanone was discontinued worldwide in 1996 due to confirmed serious and rare cutaneous reactions (toxic epidermal necrolysis) . It may cause eye, skin, or respiratory system irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
Record name | Chlormezanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
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Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
Record name | Chlormezanone | |
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Record name | CHLORMEZANONE | |
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Record name | Chlormezanone | |
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Mechanism of Action |
Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Chlormezanone | |
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Product Name |
Chlormezanone | |
Color/Form |
CRYSTALS | |
CAS RN |
80-77-3, 102818-66-6, 102818-67-7 | |
Record name | (±)-Chlormezanone | |
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Record name | Chlormezanone [INN:BAN:JAN] | |
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Record name | CHLORMEZANONE, (-)- | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
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Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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